(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a benzo[d]thiazole core, an acetamido group, an allyl group, and a pyrrolidin-1-ylsulfonyl group, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzo[d]thiazole Core: This step often involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the Acetamido Group: Acetylation of the amino group on the benzo[d]thiazole core using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Allylation: The allyl group can be introduced via a nucleophilic substitution reaction using allyl bromide or allyl chloride in the presence of a base like potassium carbonate.
Sulfonylation: The pyrrolidin-1-ylsulfonyl group is typically introduced through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions may target the acetamido group or the benzo[d]thiazole ring, potentially leading to the formation of amines or reduced heterocycles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the sulfonyl and allyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and electrophiles such as alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the acetamido group could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential pharmacological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural complexity and functional groups.
Mechanism of Action
The mechanism of action of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole core is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholin-1-ylsulfonyl)benzamide: Similar structure but with a morpholine group instead of a pyrrolidine group.
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide: Contains a piperidine group instead of a pyrrolidine group.
Uniqueness
The uniqueness of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the pyrrolidin-1-ylsulfonyl group, in particular, may influence its solubility, stability, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c1-3-12-27-20-11-8-18(24-16(2)28)15-21(20)32-23(27)25-22(29)17-6-9-19(10-7-17)33(30,31)26-13-4-5-14-26/h3,6-11,15H,1,4-5,12-14H2,2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRLGMULKUYJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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